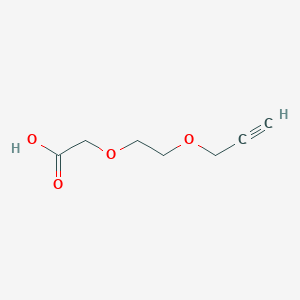![molecular formula C13H19NO2 B6234946 tert-butyl N-[(2-methylphenyl)methyl]carbamate CAS No. 138350-83-1](/img/new.no-structure.jpg)
tert-butyl N-[(2-methylphenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2-methylphenyl)methyl]carbamate: is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-methylbenzylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2-methylphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding .
Reduction: Reduction reactions can convert it into .
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides , amines , and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl N-[(2-methylphenyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a for amines in organic synthesis.
Biology: It serves as a for the synthesis of biologically active molecules.
Medicine: It is involved in the development of .
Industry: It is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-methylphenyl)methyl]carbamate involves its ability to act as a protecting group for amines. It forms a stable carbamate linkage, which can be selectively removed under mild conditions, thereby allowing for the selective deprotection of amines in complex molecules . The molecular targets and pathways involved include nucleophilic attack on the carbonyl carbon of the carbamate group, leading to the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- Butyl N-(2-ethylphenyl)carbamate
- tert-Butyl N-(2-oxiranylmethyl)carbamate
Uniqueness
tert-Butyl N-[(2-methylphenyl)methyl]carbamate is unique due to its specific steric and electronic properties conferred by the tert-butyl and 2-methylphenyl groups. These properties make it particularly useful as a protecting group in organic synthesis, offering stability and selective deprotection under mild conditions .
Properties
CAS No. |
138350-83-1 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H19NO2/c1-10-7-5-6-8-11(10)9-14-12(15)16-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) |
InChI Key |
JQILPGQUKRMVRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



